molecular formula C8H9F3N2O B12347152 5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde CAS No. 1883290-18-3

5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12347152
CAS No.: 1883290-18-3
M. Wt: 206.16 g/mol
InChI Key: BRDWSKNXAVMQGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a trifluoropropyl group attached to the nitrogen atom of the pyrazole ring and a carbaldehyde group at the fourth position of the ring. It is used as a building block in organic synthesis and has applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoropropyl Group: The trifluoropropyl group can be introduced via nucleophilic substitution reactions using appropriate trifluoropropylating agents.

    Formylation: The formylation of the pyrazole ring can be achieved using Vilsmeier-Haack reaction, where the pyrazole is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the fourth position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Material Science: It is employed in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Chemistry: It serves as a building block for the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The trifluoropropyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Lacks the formyl group, making it less reactive in certain chemical reactions.

    5-[5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine: Contains additional functional groups, providing different reactivity and applications.

Uniqueness

5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the trifluoropropyl and formyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of complex molecules.

Biological Activity

5-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Synthesis

The molecular formula for this compound is C8H8F3N2OC_8H_8F_3N_2O. The compound features a pyrazole ring substituted with a trifluoropropyl group and an aldehyde functional group.

Synthesis Methods

Various synthetic routes have been explored for the preparation of pyrazole derivatives. The synthesis of this compound typically involves:

  • Condensation Reactions : Utilizing aldehydes and hydrazines in the presence of catalysts to form the pyrazole ring.
  • Functional Group Modifications : Post-synthesis modifications to introduce trifluoropropyl and aldehyde groups, enhancing biological activity.

Biological Activity

The biological activity of this compound has been evaluated in various studies. The compound exhibits a range of pharmacological effects:

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives possess notable antimicrobial properties. For instance:

  • Bacterial Strains Tested : The compound showed effectiveness against several bacteria including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.
  • Fungal Activity : It also exhibited antifungal properties against organisms such as Candida albicans.

A comparative analysis of antimicrobial efficacy can be summarized in the following table:

MicroorganismActivity ObservedReference
Staphylococcus aureusInhibition
Escherichia coliModerate inhibition
Klebsiella pneumoniaeInhibition
Candida albicansModerate inhibition

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. Compounds similar to this compound have been reported to inhibit inflammatory mediators such as TNF-alpha and IL-6.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study conducted on various pyrazole derivatives revealed that those with trifluoromethyl substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. This suggests that the trifluoropropyl group may play a crucial role in increasing bioactivity .
  • Pharmacological Evaluation :
    • Another research highlighted the synthesis of novel pyrazole derivatives showcasing significant anti-inflammatory activity comparable to standard drugs like indomethacin . These findings indicate potential therapeutic applications in treating inflammatory diseases.

Properties

CAS No.

1883290-18-3

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

5-methyl-1-(3,3,3-trifluoropropyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C8H9F3N2O/c1-6-7(5-14)4-12-13(6)3-2-8(9,10)11/h4-5H,2-3H2,1H3

InChI Key

BRDWSKNXAVMQGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCC(F)(F)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.